molecular formula C12H11N5O5S2 B2504433 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 904277-25-4

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2504433
CAS RN: 904277-25-4
M. Wt: 369.37
InChI Key: ANIRCIROHCADBM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a nitro group, and an amide group. Thiadiazole derivatives are known to exhibit a wide range of biological activities . The nitro group is a strong electron-withdrawing group, which can contribute to the reactivity of the molecule. The amide group is a key functional group in many biological molecules, including proteins.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The presence of different functional groups and their arrangement in the molecule can greatly influence its properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which can make the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have piqued the interest of medicinal chemists due to their diverse biological effects. Let’s explore some specific applications:

Corrosion Inhibition

Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.

Synthetic Methods for Thiophene Derivatives

Understanding the synthetic routes to thiophene derivatives is essential:

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiadiazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the specific properties and activities of the compound. For example, if the compound shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIRCIROHCADBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

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